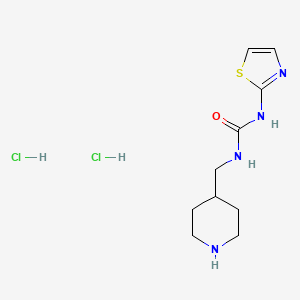

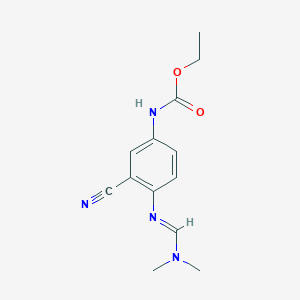

2-Chloro-5-(4-propoxybenzoyl)pyridine

Overview

Description

2-Chloro-5-(4-propoxybenzoyl)pyridine (2CPBP) is a chemical compound that has been studied extensively in recent years due to its potential application in various scientific fields. It has been used in the synthesis of various compounds and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Applications in Chemical Reactions

- The synthesis and functionalization of complex pyridine derivatives are pivotal in medicinal chemistry. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine showcases the creation of a metabolically stable derivative with potential for further functionalization via cross-coupling reactions, indicating the significance of chloro- and pyridine-containing compounds in drug design and synthesis (Catalani, Paio, & Perugini, 2010).

Crystal Engineering and Molecular Interactions

- The study of 2-Chloro-4-nitrobenzoic acid, though not the exact compound , highlights the importance of pyridine derivatives in forming molecular salts with distinct supramolecular structures and the versatility of these compounds in crystal engineering. This research emphasizes the role of halogen bonds, a type of noncovalent interaction, in the stabilization of crystal structures, which could be relevant to understanding the structural and interaction properties of 2-Chloro-5-(4-propoxybenzoyl)pyridine (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Fluorescent Probes and Sensor Applications

- Pyridine derivatives have been utilized in the synthesis of fluorescent probes, demonstrating their importance in sensing applications. For example, the reaction of β-lactam carbenes with 2-pyridyl isonitriles led to the synthesis of compounds that act as efficient fluorescent probes for mercury ions. This indicates the potential of pyridine-based structures, possibly including 2-Chloro-5-(4-propoxybenzoyl)pyridine, in the development of new sensing materials (Shao et al., 2011).

Liquid Crystal Applications

- The creation and study of pyridine-based liquid crystals reveal the adaptability of pyridine structures in materials science. For example, liquid crystals based on 2-hydroxypyridine esters show how the introduction of pyridine units can influence the mesophase behavior and stability of liquid crystalline materials. This suggests potential avenues for the application of 2-Chloro-5-(4-propoxybenzoyl)pyridine in the development of advanced materials (Hagar, Ahmed, & Saad, 2020).

Mechanism of Action

Target of Action

Pyridine-based heterocyclic derivatives, which include “2-Chloro-5-(4-propoxybenzoyl)pyridine”, are a significant class of organic compounds and constitute an important part of modern-day drugs arsenal . They have the ability to interact with a wide range of receptor targets .

Mode of Action

Pyridine derivatives often exhibit multifaceted pharmacological effects and therapeutic applications .

Biochemical Pathways

Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “2-Chloro-5-(4-propoxybenzoyl)pyridine”. Pyridine derivatives are known to possess a broad spectrum of pharmacological activities .

Result of Action

Pyridine derivatives are known to exhibit a range of effects, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

properties

IUPAC Name |

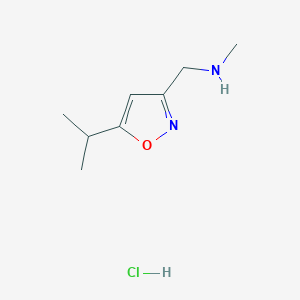

(6-chloropyridin-3-yl)-(4-propoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-2-9-19-13-6-3-11(4-7-13)15(18)12-5-8-14(16)17-10-12/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOVWFCLGQPSMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B1421630.png)

![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)